molecular formula C7H3BrFN B1266296 3-Bromo-4-fluorobenzonitrile CAS No. 79630-23-2

3-Bromo-4-fluorobenzonitrile

Cat. No. B1266296
Key on ui cas rn: 79630-23-2
M. Wt: 200.01 g/mol
InChI Key: JKCYKISVUIVZCS-UHFFFAOYSA-N
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Patent
US04383949

Procedure details

765 g (3.5 moles) of 3-bromo-4-fluoro-benzoic acid amide was added, at 25° C., to 1,150 g (9.7 moles) of thionyl chloride and the mixture was heated under reflux at 85° to 90° C., while stirring, until virtually no further evolution of gas took place. The excess thionyl chloride was then distilled off and the residue was fractionated in a short column. 630 g (91% of theory) of 3-bromo-4-fluoro-benzonitrile with a boiling point of 115°-116° C./20 mm Hg were obtained.
Quantity
765 g
Type
reactant
Reaction Step One
Quantity
9.7 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([NH2:7])=O.S(Cl)(Cl)=O>>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]#[N:7]

Inputs

Step One
Name
Quantity
765 g
Type
reactant
Smiles
BrC=1C=C(C(=O)N)C=CC1F
Name
Quantity
9.7 mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux at 85° to 90° C.
DISTILLATION
Type
DISTILLATION
Details
The excess thionyl chloride was then distilled off

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C#N)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 630 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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